molecular formula C12H19NO5S B2394048 1-(2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)-2-oxoethyl)cyclopentanecarboxylic acid CAS No. 1154571-54-6

1-(2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)-2-oxoethyl)cyclopentanecarboxylic acid

Cat. No.: B2394048
CAS No.: 1154571-54-6
M. Wt: 289.35
InChI Key: UIKZWHRHFUWPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)-2-oxoethyl)cyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C12H19NO5S and its molecular weight is 289.35. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Pharmacokinetics

It is noted that the compound displays improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various molecular and cellular effects, depending on the specific type of cell and the physiological context .

Action Environment

While specific environmental factors influencing the action of this compound are not detailed in the available resources, it’s worth noting that many factors can influence the action, efficacy, and stability of a compound. These can include temperature, pH, presence of other molecules, and the specific cellular environment. The compound is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°C , indicating that these conditions may be optimal for its stability.

Properties

IUPAC Name

1-[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5S/c14-10(13-9-3-6-19(17,18)8-9)7-12(11(15)16)4-1-2-5-12/h9H,1-8H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKZWHRHFUWPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)NC2CCS(=O)(=O)C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.